![molecular formula C₂₅H₂₄N₆O₃ B560103 ONO-4059 analog CAS No. 1351635-67-0](/img/structure/B560103.png)
ONO-4059 analog
Overview
Description
ONO-4059 analog, also known as ONO-WG-307, is an analogue of ONO-4059 . It is a highly potent and selective oral BTK inhibitor with an IC50 of 23.9 nM .
Molecular Structure Analysis
The molecular formula of this compound is C25H24N6O3 . Its molecular weight is 456.50 . The structure of the molecule can be found in the original sources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Scientific Research Applications
1. Use in B-cell Malignancies
ONO/GS-4059, a selective Bruton tyrosine kinase (BTK) inhibitor, has shown significant activity in relapsed/refractory B-cell malignancies without major drug-related toxicity. Its efficacy was demonstrated in a multicenter phase 1 dose-escalation study involving 90 patients with relapsed/refractory B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) (Walter et al., 2016).
2. Combination Therapies in Diffuse Large B Cell Lymphoma
The combination of ONO/GS-4059 with other targeted agents, such as idelalisib, showed enhanced efficacy due to complementary mechanisms of action. This was evident in activated B-cell-like diffuse large B-cell lymphoma, indicating potential for new therapeutic options (Yahiaoui et al., 2017).
3. Enhanced Anti-Tumor Activity with Anti-CD20 Antibodies
Combining ONO/GS-4059 with anti-CD20 monoclonal antibodies, such as obinutuzumab and rituximab, showed superior in vivo efficacy in models of activated B-cell diffuse large B-cell-like lymphoma (ABC-DLBCL), suggesting it as an effective treatment approach (Yasuhiro et al., 2017).
4. Role in Platelet Aggregation
ONO-4059 (tirabrutinib) has also been observed to inhibit platelet aggregation in patients with acute myocardial infarction, showing its potential in new antiplatelet strategies for acute myocardial infarction (Bhatti et al., 2019).
5. Pharmacodynamic Assessment
A homogeneous BTK occupancy assay was developed for the pharmacodynamic assessment of GS-4059, providing quantitative measurement of its binding to human BTK. This supports its clinical development, particularly in BTK inhibitor resistant tumor cells (Yu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDUUBCXJUFRL-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.